3-Metoxi-bencenosulfonil fluoruro

Descripción general

Descripción

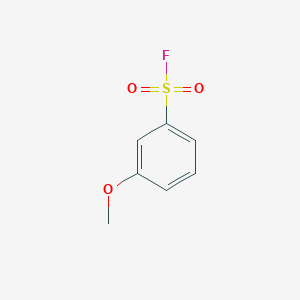

3-Methoxybenzenesulfonyl fluoride is a chemical compound with the empirical formula C7H7FO3S . It is used in click chemistry reactions, where it serves as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids .

Synthesis Analysis

Sulfonyl fluorides, such as 3-Methoxybenzenesulfonyl fluoride, have been synthesized using various methods. Some of these methods include the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols .Molecular Structure Analysis

The molecular structure of 3-Methoxybenzenesulfonyl fluoride consists of a benzene ring with a methoxy group (-OCH3) and a sulfonyl fluoride group (-SO2F) attached to it . The molecular weight of this compound is 190.19 g/mol .Chemical Reactions Analysis

3-Methoxybenzenesulfonyl fluoride is used in click chemistry reactions . These reactions are characterized by their high yields, mild reaction conditions, and the ability to tolerate a wide range of functional groups .Physical And Chemical Properties Analysis

3-Methoxybenzenesulfonyl fluoride is a liquid at room temperature . It has a refractive index of 1.5038 and a density of 1.3071 at 25 °C .Aplicaciones Científicas De Investigación

Reactivos de Química Click

El 3-Metoxi-bencenosulfonil fluoruro se usa como un reactivo de química click . La química click es un tipo de síntesis química que se caracteriza por su eficiencia, amplia aplicabilidad y la alta producción de productos deseados. Se usa a menudo en el campo del descubrimiento de fármacos y la ciencia de materiales .

Conector para el Ensamblaje de Moléculas

El motivo del fluoruro de sulfonilo en this compound se puede usar como un conector para el ensamblaje de pequeñas moléculas unidas a -SO2- con proteínas o ácidos nucleicos . Este nuevo enfoque de química click a través de sulfatos es un enfoque complementario al uso de amidas y grupos fosfato como enlazadores .

Síntesis de Sondas Fluorescentes

El this compound se puede utilizar potencialmente en la síntesis de sondas fluorescentes . Las sondas fluorescentes se sintetizan para realizar funciones específicas en el campo de la biología, la química o la ciencia de los materiales, como detectar moléculas, células o procesos biológicos .

Investigación Biológica

Dada su capacidad para unir pequeñas moléculas con proteínas o ácidos nucleicos, el this compound se puede utilizar en investigación biológica para estudiar la función de las proteínas, rastrear procesos celulares y comprender las interacciones moleculares .

Descubrimiento de Fármacos

En el campo del descubrimiento de fármacos, el this compound se puede utilizar para crear nuevos compuestos con efectos terapéuticos potenciales . Su capacidad para unir moléculas se puede aprovechar para diseñar fármacos que se dirijan a proteínas o vías específicas del cuerpo .

Ciencia de Materiales

En la ciencia de materiales, el this compound se puede usar para crear nuevos materiales con propiedades únicas . Por ejemplo, se puede usar para sintetizar polímeros con características específicas, como una mayor resistencia o una mejor biocompatibilidad .

Mecanismo De Acción

Target of Action

The primary target of 3-Methoxybenzenesulfonyl fluoride is proteins or nucleic acids . The sulfonyl fluoride motif of 3-Methoxybenzenesulfonyl fluoride can be used as a connector for the assembly of -SO2- linked small molecules with these targets .

Mode of Action

3-Methoxybenzenesulfonyl fluoride interacts with its targets, proteins or nucleic acids, by acting as a connector for the assembly of -SO2- linked small molecules . This interaction results in the formation of new compounds through a process known as click chemistry .

Biochemical Pathways

The biochemical pathways affected by 3-Methoxybenzenesulfonyl fluoride are those involving the assembly of -SO2- linked small molecules with proteins or nucleic acids

Pharmacokinetics

It is known that the compound is a liquid at room temperature , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The molecular and cellular effects of 3-Methoxybenzenesulfonyl fluoride’s action are the formation of new compounds through the assembly of -SO2- linked small molecules with proteins or nucleic acids . The specific effects can vary depending on the proteins or nucleic acids involved and the nature of the small molecules that are linked.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Methoxybenzenesulfonyl fluoride. For example, the compound’s liquid state at room temperature suggests that temperature could influence its stability and efficacy. Additionally, the pH of the environment could potentially affect the compound’s action, as the sulfonyl fluoride motif is known to be reactive

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

3-Methoxybenzenesulfonyl fluoride plays a significant role in biochemical reactions by acting as a connector for the assembly of small molecules with proteins or nucleic acids. This compound interacts with enzymes, proteins, and other biomolecules through its sulfonyl fluoride motif. The sulfonyl fluoride group can form covalent bonds with nucleophiles, such as amino acids in proteins, leading to the formation of stable complexes . This interaction is crucial for the development of new biochemical tools and probes.

Cellular Effects

3-Methoxybenzenesulfonyl fluoride has various effects on different types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound can inhibit enzymes involved in glycolysis, such as enolase, and phosphatases, leading to alterations in cellular energy production and metabolic flux . Additionally, it can affect protein synthesis and cell proliferation, depending on the concentration and exposure duration.

Molecular Mechanism

The molecular mechanism of 3-Methoxybenzenesulfonyl fluoride involves its ability to form covalent bonds with nucleophiles in biomolecules. This compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. For example, it can inhibit enolase in the glycolytic pathway, resulting in reduced energy production . Additionally, 3-Methoxybenzenesulfonyl fluoride can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Methoxybenzenesulfonyl fluoride can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to 3-Methoxybenzenesulfonyl fluoride can result in persistent changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 3-Methoxybenzenesulfonyl fluoride vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular function by modulating enzyme activity and gene expression. At high doses, it can cause toxic or adverse effects, such as enzyme inhibition, oxidative stress, and cellular apoptosis . The threshold effects observed in these studies highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

3-Methoxybenzenesulfonyl fluoride is involved in various metabolic pathways, including glycolysis and protein synthesis. It interacts with enzymes such as enolase and phosphatases, leading to changes in metabolic flux and metabolite levels . The compound can also affect the production of reactive oxygen species and the overall cellular redox state.

Transport and Distribution

Within cells and tissues, 3-Methoxybenzenesulfonyl fluoride is transported and distributed through interactions with transporters and binding proteins. The compound can accumulate in specific cellular compartments, depending on its physicochemical properties and interactions with cellular components . This localization can influence its activity and function within the cell.

Subcellular Localization

The subcellular localization of 3-Methoxybenzenesulfonyl fluoride is determined by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the mitochondria or endoplasmic reticulum, where it exerts its effects on cellular function . This localization is crucial for its role in modulating enzyme activity and gene expression.

Propiedades

IUPAC Name |

3-methoxybenzenesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO3S/c1-11-6-3-2-4-7(5-6)12(8,9)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGVNAVGZAZZJBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882670-26-0 | |

| Record name | 882670-26-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

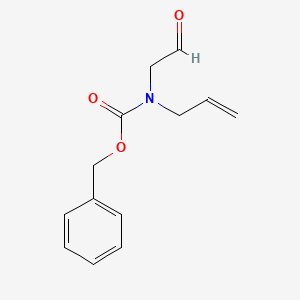

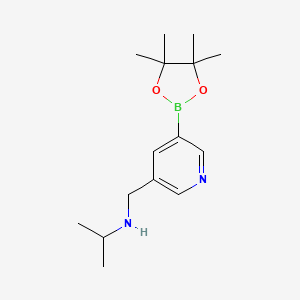

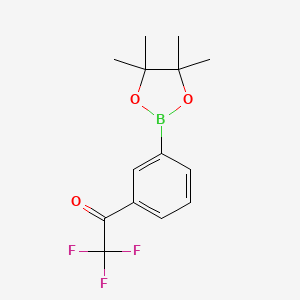

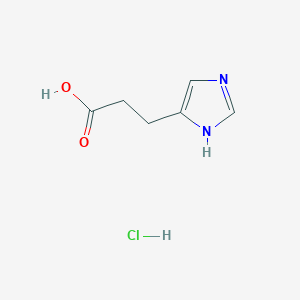

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.